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2'-O-Methyl-1-methyladenosine - 91101-00-7

2'-O-Methyl-1-methyladenosine

Catalog Number: EVT-1198036
CAS Number: 91101-00-7
Molecular Formula: C12H19N5O4
Molecular Weight: 297.31 g/mol
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Product Introduction

1-Deazaadenosine

  • Compound Description: 1-Deazaadenosine is an adenosine analog where the nitrogen atom at position 1 of the purine ring is replaced with a carbon atom. The 3'-O-methyl derivative of 1-deazaadenosine was synthesized and studied for its conformational preferences and activity against adenosine deaminase. []

2'-O-Methyladenosine

  • Compound Description: This is a naturally occurring modified nucleoside found in various RNAs, including tRNA, rRNA, and mRNA. It plays a role in RNA stability and translation. [, , , , , ]

3'-O-Methyladenosine

  • Compound Description: This is a regioisomer of 2'-O-methyladenosine, where the methyl group is attached to the 3'-oxygen of the ribose sugar. It's often generated alongside 2'-O-methyladenosine during chemical synthesis and requires careful separation. []

N6-Methyladenosine (m6A)

  • Compound Description: m6A is the most prevalent internal modification in eukaryotic mRNA and plays a critical role in various aspects of RNA metabolism. [, , , , , , , ]

N6,2′-O-Dimethyladenosine (m6Am)

  • Compound Description: m6Am is a modified nucleoside found in eukaryotic mRNA, primarily at the first transcribed position adjacent to the 5’ cap. It plays a role in mRNA stability and translation. [, , , , , , , , , , , ]

N6,N6-Dimethyladenosine (m62A)

  • Compound Description: m62A is a modified nucleoside found in RNA, characterized by two methyl groups on the N6 position of adenine. It's been investigated for its potential roles in RNA structure and function. [, , ]
Overview

2'-O-Methyl-1-methyladenosine is a modified nucleoside derived from adenosine, characterized by a methyl group at the 2'-hydroxyl position of the ribose sugar and a methyl group on the nitrogen atom of the adenine base. This compound plays significant roles in various biological processes, particularly in the stability and function of RNA molecules.

Source

This compound is found in various biological systems, especially in ribonucleic acids (RNA) where it contributes to post-transcriptional modifications. It is prevalent in non-coding RNAs, including ribosomal RNA, transfer RNA, and small nuclear RNA, indicating its importance across different species and cellular functions .

Classification

2'-O-Methyl-1-methyladenosine belongs to a class of compounds known as ribonucleosides. It is specifically classified as a methylated nucleoside due to the presence of methyl groups on both the ribose sugar and the adenine base. Its systematic name is 2'-O-methyladenosine, with a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol .

Synthesis Analysis

Methods

The synthesis of 2'-O-Methyl-1-methyladenosine can be achieved through various chemical methods. One prominent method involves the methylation of adenosine using methyl iodide in an anhydrous alkaline medium. The reaction typically occurs at low temperatures (0°C) over several hours, yielding a mixture that includes both 2'-O-methyladenosine and 3'-O-methyladenosine .

Technical Details

In this method, adenosine reacts with methyl iodide to produce monomethylated derivatives at either the 2'-O or 3'-O position. The reaction favors the formation of 2'-O-methyladenosine with an approximate yield of 42%. The purification process involves silica gel column chromatography followed by crystallization from ethanol to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 2'-O-Methyl-1-methyladenosine consists of an adenine base attached to a ribose sugar that has a methyl group at the 2' position. The structural formula can be represented as follows:

C11H15N5O4\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{4}

Data

  • Molecular Weight: 281.27 g/mol
  • CAS Number: 2140-79-6
  • Molecular Formula: C11H15N5O4 .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 2'-O-Methyl-1-methyladenosine is its formation through methylation processes. It can also participate in various biochemical reactions typical for nucleotides, including phosphorylation and incorporation into RNA strands.

Technical Details

In biochemical contexts, modifications like 2'-O-methylation can influence RNA stability and interactions with proteins or other nucleic acids. For instance, it can prevent degradation by exonucleases and enhance binding affinity for translation factors .

Mechanism of Action

Process

Data

Research indicates that this modification can increase the abundance and lifetime of RNA molecules by reducing entropy loss during duplex formation, thus stabilizing RNA structures against enzymatic degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis under alkaline conditions.
  • Reactivity: Can undergo further modifications such as phosphorylation or additional methylation depending on reaction conditions.

Relevant analyses have shown that 2'-O-methylation confers resistance to alkaline hydrolysis and influences enzymatic interactions, making it a crucial modification for functional RNAs .

Applications

Scientific Uses

2'-O-Methyl-1-methyladenosine has several applications in scientific research:

  • RNA Stability Studies: Used to investigate the effects of methylation on RNA stability and function.
  • Therapeutic Development: Potential applications in drug development targeting RNA modifications for diseases related to RNA metabolism.
  • Biochemical Research: Utilized in studies involving ribonucleoproteins and their interactions with modified RNAs.
Structural Characterization and Biosynthesis

Chemical Identity of 2'-O-Methyl-1-methyladenosine

Molecular Structure and Isomerism

2'-O-Methyl-1-methyladenosine (C₁₂H₁₁₉N₅O₄; molecular weight: 297.31 g/mol) is a dually modified adenosine derivative featuring methylation at two distinct sites: the N1 position of the adenine base and the 2′-hydroxyl group of the ribose sugar (IUPAC name: (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol) [4]. The N1-methylation disrupts canonical Watson-Crick base pairing by occupying the Hoogsteen face, while 2′-O-methylation replaces the ribose hydroxyl with a methoxy group, altering steric and electronic properties [4] [8]. This dual modification generates unique isomeric properties: Methylation at N1 creates a positive charge under physiological conditions, while 2′-O-methylation induces a gauche effect that biases the ribose toward the C3′-endo conformation, prevalent in A-form RNA helices [2] [4].

Table 1: Structural Features of 2'-O-Methyl-1-methyladenosine

PropertyDescription
Molecular FormulaC₁₂H₁₉N₅O₄
Molecular Weight297.31 g/mol
IUPAC Name(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol
Base ModificationMethylation at N1 position (adenine)
Sugar Modification2′-O-methylation (ribose)
Charge at N1Positive under physiological pH

Thermodynamic Stability and Conformational Dynamics

The dual methylation synergistically enhances thermodynamic stability. 2′-O-methylation stabilizes the C3′-endo sugar pucker by ~0.2–0.6 kcal/mol per modification, reducing the entropic penalty during RNA folding and increasing duplex melting temperatures [2] [4]. Nuclear magnetic resonance (NMR) studies demonstrate that 2′-O-methylation preferentially stabilizes low-abundance RNA "excited states" (alternative secondary structures) by up to 10-fold, extending their lifetimes [2]. N1-methylation further rigidifies the base moiety, reducing conformational flexibility. This combined effect increases nuclease resistance by impeding hydrolytic cleavage at the 2′ position and sterically blocking ribonuclease access [4] [5]. The modifications also confer resistance to alkaline hydrolysis and periodate oxidation, critical for RNA stability in cellular environments [1].

Biosynthetic Pathways

Enzymatic Methyltransferases Involved

The biosynthesis of 2'-O-methyl-1-methyladenosine involves two distinct enzymatic steps:

  • N1-methylation: Catalyzed by tRNA methyltransferase 6/61A (TRMT6/TRMT61A) complex in the cytoplasm, which transfers a methyl group from S-adenosyl methionine (SAM) to the adenine N1 position [4] [8].
  • 2′-O-methylation: Primarily mediated by fibrillarin (FBL), a conserved S-adenosyl methionine-dependent methyltransferase localized in the nucleolus and Cajal bodies. FBL functions within the C/D box small nucleolar ribonucleoprotein (snoRNP) complex [1] [5] [6]. Notably, methyltransferase-like 3/14 (METTL3/14) complexes—known for N6-methyladenosine (m⁶A) deposition—are not involved, highlighting pathway specificity [7].

snoRNA-Guided Methylation Mechanisms

Fibrillarin-dependent 2′-O-methylation requires guide small nucleolar RNAs (snoRNAs) of the C/D box family (e.g., SNORDs). These snoRNAs contain conserved C (RUGAUGA) and D (CUGA) motifs flanking antisense sequences complementary to target RNA regions [1] [6]. The snoRNA guides the snoRNP complex to the adenosine via base pairing, positioning fibrillarin to methylate the ribose 2′-oxygen. For dual-modified adenosines, N1-methylation likely precedes 2′-O-methylation, as base modifications can influence snoRNA accessibility [4] [6].

Table 2: Core Components of the snoRNP Complex for 2′-O-Methylation

ComponentRole
Fibrillarin (FBL)Catalytic methyltransferase
NOP56/NOP58Scaffold proteins stabilizing snoRNP assembly
SNU13 (15.5 kDa)Facilitates snoRNA binding
C/D box snoRNAGuide RNA with target-specific antisense sequence

Co-Transcriptional vs. Post-Transcriptional Modification

  • Co-transcriptional: 2′-O-methylation frequently occurs during transcription, facilitated by snoRNP recruitment to nascent RNA polymerase II transcripts. Fibrillarin associates with chromatin and co-transcriptional modifiers like histone H3K36me3, enabling spatially coupled modification [1] [5].
  • Post-transcriptional: N1-methylation may occur after transcription, particularly in cytoplasmic tRNAs or mRNAs. TRMT6/TRMT61A operates independently of transcription complexes, allowing dynamic regulation in response to cellular signals like stress [4] [8].

Functional Roles in RNA Biology

Properties

CAS Number

91101-00-7

Product Name

2'-O-Methyl-1-methyladenosine

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol

Molecular Formula

C12H19N5O4

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1

InChI Key

BFQBUUCXUMVPLW-WOUKDFQISA-N

SMILES

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC

Synonyms

1-Methyl-2’-O-methyladenosine; 2’-O-Methyl-1-methyladenosine;

Canonical SMILES

CN1CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)OC

Isomeric SMILES

CN1CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

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